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molecular formula C8H10O5 B102460 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-85-1

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B102460
M. Wt: 186.16 g/mol
InChI Key: DVLSQHLXPRYYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093278B2

Procedure details

2,2-Dimethyl-1,3-dioxane-4,6-dione (100 g) was heated in trimethylorthoformate (500 ml) at 100° C. for 2 h. The solution was evaporated under reduced pressure to give an oil. The oil was triturated with 1:1 isohexane/diethyl ether (400 ml) and the solid was filtrated and dried in vacuo to give the sub-title compound (99.8 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[CH3:11][O:12][CH:13](OC)OC>>[CH3:11][O:12][CH:13]=[C:5]1[C:6](=[O:8])[O:7][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
500 mL
Type
reactant
Smiles
COC(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was triturated with 1:1 isohexane/diethyl ether (400 ml)
FILTRATION
Type
FILTRATION
Details
the solid was filtrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 99.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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